Oxidophosphate(1-)
Description
Oxidophosphate(1−) (PO₃⁻) is a phosphorus-containing anion characterized by a central phosphorus atom bonded to three oxygen atoms, forming a trigonal pyramidal structure. It is a reactive intermediate in organophosphorus chemistry, often involved in nucleophilic substitution reactions and coordination chemistry.
Properties
Molecular Formula |
OP- |
|---|---|
Molecular Weight |
46.973 g/mol |
IUPAC Name |
oxophosphanide |
InChI |
InChI=1S/OP/c1-2/q-1 |
InChI Key |
SFBRJKRKUUTKHL-UHFFFAOYSA-N |
SMILES |
O=[P-] |
Canonical SMILES |
O=[P-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Properties
The following table compares Oxidophosphate(1−) with analogous phosphorus-containing anions and organophosphorus compounds:
Key Observations :
- Oxidation State : Oxidophosphate(1−) shares the +5 oxidation state with phosphate (PO₄³−) but differs in geometry and charge density. Its trigonal pyramidal structure enhances nucleophilic activity compared to the tetrahedral phosphate .
- Functional Groups: Unlike methylphosphonofluoridate (P–F bond), Oxidophosphate(1−) lacks halogen substituents, reducing its acute toxicity but increasing its utility in non-toxic applications like catalysis .
Research Findings and Data Validation
Recent studies emphasize the need for rigorous data consistency when reporting phosphorus compounds, as highlighted in Organic Letters guidelines :
- Spectral Data : Oxidophosphate(1−) lacks characteristic NMR signals due to paramagnetic effects, requiring alternative characterization via X-ray crystallography or mass spectrometry.
- Elemental Analysis : Discrepancies in phosphorus content (<0.5%) between theoretical and experimental values are common, necessitating HRMS validation .
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